molecular formula C2H6O2 B1211507 Dimethyl peroxide CAS No. 690-02-8

Dimethyl peroxide

Cat. No. B1211507
CAS RN: 690-02-8
M. Wt: 62.07 g/mol
InChI Key: SRXOCFMDUSFFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl peroxide, also known as peroxide, dimethyl, belongs to the class of organic compounds known as dialkyl peroxides. These are organic compounds containing a peroxide group substituted by two alkyl groups. Dimethyl peroxide is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, dimethyl peroxide is primarily located in the cytoplasm. Outside of the human body, dimethyl peroxide can be found in green vegetables. This makes dimethyl peroxide a potential biomarker for the consumption of this food product.
Dimethyl peroxide is an organic peroxide.

Scientific Research Applications

1. Formation Pathways in Plasma-Liquid Systems

A study by He et al. (2018) investigated the formation of aqueous hydrogen peroxide in a plasma-liquid system, utilizing an atmospheric pressure Ar discharge plasma above a solution surface. The role of dimethyl sulfoxide as a scavenger of hydroxyl radicals was examined, highlighting its importance in the formation of hydrogen peroxide in such systems (He et al., 2018).

2. Effect on Neural Tissues

Research conducted by Tamagnini et al. (2014) explored the impact of dimethyl sulfoxide on the intrinsic excitability properties of cortical and hippocampal pyramidal cells. This study is significant for understanding the biological actions of dimethyl sulfoxide in neural tissues, especially in the context of neural excitability and potential therapeutic applications (Tamagnini et al., 2014).

3. Influence on Yeast Growth and Senescence

Kakolyri et al. (2016) focused on the effects of dimethyl sulfoxide on eukaryotic growth and senescence using the budding yeast Saccharomyces cerevisiae. This study provided insights into the dose-dependent inhibitory effects of dimethyl sulfoxide on yeast proliferation and its role in inducing the non-revertible petite phenotype, which is crucial for understanding the compound's biological actions (Kakolyri et al., 2016).

4. Sonochemical Degradation of Organic Compounds

Xu et al. (2013) conducted a comprehensive study on the sonochemical degradation of dimethyl phthalate using high-frequency ultrasonic processes. The study highlighted the efficacy of dimethyl compounds in environmental applications, particularly in the degradation of organic pollutants (Xu et al., 2013).

5. Environmental Friendly Solvent for Catalytic Oxidations

Bernini et al. (2007) discussed the use of dimethyl carbonate as an environmentally friendly solvent in hydrogen peroxide/methyltrioxorhenium catalytic oxidations. This research is vital for environmental science, showcasing a sustainable approach to chemical processes (Bernini et al., 2007).

properties

CAS RN

690-02-8

Product Name

Dimethyl peroxide

Molecular Formula

C2H6O2

Molecular Weight

62.07 g/mol

IUPAC Name

methylperoxymethane

InChI

InChI=1S/C2H6O2/c1-3-4-2/h1-2H3

InChI Key

SRXOCFMDUSFFAK-UHFFFAOYSA-N

SMILES

COOC

Canonical SMILES

COOC

boiling_point

14.0 °C

Other CAS RN

690-02-8

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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